molecular formula C11H14ClNO2 B2805130 tert-Butyl 2-chlorophenylcarbamate CAS No. 35426-69-8

tert-Butyl 2-chlorophenylcarbamate

Cat. No.: B2805130
CAS No.: 35426-69-8
M. Wt: 227.69
InChI Key: LLDDCZFFWXSEFG-UHFFFAOYSA-N
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Description

tert-Butyl 2-chlorophenylcarbamate: is a chemical compound with the molecular formula C11H14ClNO2. It is commonly used in organic synthesis and has various applications in scientific research. The compound is known for its stability and reactivity, making it a valuable building block in the synthesis of more complex molecules .

Scientific Research Applications

tert-Butyl 2-chlorophenylcarbamate has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-chlorophenylcarbamate can be synthesized through a three-component coupling of amines, carbon dioxide, and halides. This method involves the use of cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts. The reaction conditions are mild, and the process avoids overalkylation of the carbamate .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of tert-butyl chloroformate with 2-chloroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-chlorophenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 2-chlorophenylcarbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, protecting it from unwanted reactions during synthesis. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-chlorophenylcarbamate is unique due to its combination of the tert-butyl carbamate protecting group and the reactive chlorine atom. This combination allows for selective reactions and makes it a versatile compound in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(2-chlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDDCZFFWXSEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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